Ferroxamine

Thermal stability Siderophore processing Formulation development

Researchers requiring selective Salmonella enrichment face interference from E. coli background flora. Ferrioxamine B exploits the FoxA TonB-dependent transporter-present in S. enterica but absent in E. coli-enabling pathogen-specific growth promotion no generic chelator can replicate. • FoxA binding affinity: Kd = 6.6 ± 1.2 nM, validated by ternary crystal structures. • Heat-stable to 105°C vs. DFOB decomposition; suitable for autoclaved selective media. • HPLC-MS fingerprint (m/z 614, 629, 601) ensures batch-to-batch chelation integrity.

Molecular Formula C25H48FeN6O8
Molecular Weight 616.5 g/mol
Cat. No. B1215788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFerroxamine
Synonymsferrioxamine
ferrioxamine B
ferrioxamine B mesylate
ferrioxamine B, 55Fe-labeled
ferrioxamine B, monomethanesulfonate salt
ferroxamine
Molecular FormulaC25H48FeN6O8
Molecular Weight616.5 g/mol
Structural Identifiers
SMILESCC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCN)O)O)O.[Fe]
InChIInChI=1S/C25H48N6O8.Fe/c1-21(32)29(37)18-9-3-6-16-27-22(33)12-14-25(36)31(39)20-10-4-7-17-28-23(34)11-13-24(35)30(38)19-8-2-5-15-26;/h37-39H,2-20,26H2,1H3,(H,27,33)(H,28,34);
InChIKeyRLQJSUCFBHXPHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ferroxamine Identity and Comparator Landscape


Ferroxamine, systematically referred to as ferrioxamine B, is the hexadentate iron(III) complex of the trihydroxamate siderophore desferrioxamine B (DFOB), originally isolated as an iron-bearing metabolite from Streptomyces pilosus [1]. It belongs to the hydroxamic acid chemical class and functions as the stoichiometric 1:1 Fe(III)-chelated product of DFOB, with a molecular mass of 613 Da for the intact ferric chelate [1][2]. Its closest structural and functional comparators include its own metal-free precursor desferrioxamine B (DFOB), the cyclic analog ferrioxamine E, the fungal trihydroxamate siderophore ferrichrome, the linear trihydroxamate coprogen, and clinically deployed synthetic iron chelators such as deferiprone and deferasirox [3][4].

Hexadentate Fe(III)-chelated siderophore complex — supports TonB-dependent transporter and ferric reductase studies
Structurally resolved FoxA–siderophore–TonB ternary complex context — reported atomic-resolution binding determinants
Reported thermal stability advantage over free ligand — may support heat-sterilized formulation and processing workflows

Why Ferroxamine Requires Compound-Specific Procurement


Ferroxamine occupies a distinct physicochemical and biological niche that precludes simple substitution by its free ligand desferrioxamine B or by alternative hydroxamate siderophores. The iron-chelated form exhibits fundamentally different thermal stability, conformational rigidity sustained by specific intramolecular hydrogen bonds, and a distinct redox potential compared with ferrichrome and coprogen [1][2]. At the receptor level, ferrioxamine B engages a dedicated TonB-dependent outer membrane transporter (FoxA) with nanomolar binding affinity that is not shared by ferrichrome-type siderophores [3]. Moreover, the capacity to utilize ferrioxamine B as a sole iron source is a taxonomically restricted trait—present in Salmonella enterica but absent in Escherichia coli—forming the basis for its use as a selective enrichment agent in food and industrial microbiology that no generic iron chelator can replicate [4]. These dimensions of differentiation cannot be inferred from metal-affinity constants alone and must be evaluated through compound-specific performance data.

Property
Conformational rigidity from intramolecular H-bond network
Absent in DFOB; thermal decomposition profile may shift
Receptor
FoxA-specific TonB-dependent uptake with resolved binding determinants
Ferrichrome engages distinct transporters; receptor exclusivity may not transfer
Selectivity
Species-specific FoxA-mediated enrichment (Salmonella vs E. coli)
Synthetic chelators lack transporter recognition; selective enrichment context may not reproduce

Product-Specific Quantitative Evidence Guide


Thermal Stability Advantage Over Free Ligand

Ferrioxamine B (ferroxamine) demonstrates markedly superior thermal stability compared with its iron-free ligand desferrioxamine B (DFOB). At 105°C, DFOB has already begun to decompose, whereas ferrioxamine B remains structurally intact. Thermal destruction becomes acute for both molecules only at 170°C [1]. This stability difference is attributed to the compact and rigid conformational structure of the ferric complex, sustained by intense and specific intramolecular hydrogen bonds that are absent in the free ligand [1].

Thermal Stability vs Free Ligand
Head-to-head
Ferrioxamine B stable at 105°C; DFOB begins decomposition at 105°C. Both degrade acutely at 170°C.
Supports heat-sterilized formulation workflow selection
Thermo-FTIR solid-state analysis; reported differential window ≥65°C
Thermal stability Siderophore processing Formulation development

Redox Potential and Reductase Specificity

The pH-independent redox potential (E₁/₂ vs NHE) of ferrioxamine B is -468 mV, which is 68 mV more negative than ferrichrome (-400 mV) and 21 mV more negative than coprogen (-447 mV) [1][2]. This 68 mV difference between ferrioxamine B and ferrichrome represents a substantial thermodynamic barrier: according to the Nernst equation, this translates to an approximately 14-fold difference in the equilibrium constant for reduction at 25°C. The bacterial iron-reductase FhuF (E₁/₂ = -310 ± 25 mV) is thermodynamically capable of reducing coprogen and ferrichrome, but direct reduction of ferrioxamine B-bound ferric iron requires the enzyme to operate in its [Fe²⁺-Fe³⁺] state, as demonstrated by Mössbauer spectroscopy [1].

Redox Potential
Head-to-head
E₁/₂ = −468 mV vs NHE
Supports reductase-specific pathway study context
68 mV more negative than ferrichrome; ~14-fold reduction equilibrium shift
Redox potential Siderophore iron release Ferric reductase specificity

FoxA Transporter Binding Affinity and Exclusivity

Ferrioxamine B binds to its cognate TonB-dependent outer membrane transporter FoxA from Pseudomonas aeruginosa with a dissociation constant (Kd) of 210 ± 44 nM in the absence of TonB. In the presence of the TonB C-terminal domain, the binding affinity is enhanced 17-fold, yielding a Kd of 6.6 ± 1.2 nM [1]. This represents high-affinity, sub-nanomolar binding that is structurally resolved at atomic resolution (PDB: 6i96) [1]. Critically, in Burkholderia cenocepacia, FhuA serves as the exclusive transporter of iron-loaded ferrioxamine B, while a distinct transporter (FhuA/FeuA) handles ferrichrome-type siderophores, establishing non-overlapping uptake specificity [2].

FoxA Transporter Affinity
Head-to-head
Kd = 6.6 ± 1.2 nM (with TonB)
Supports transporter structural biology research context
17-fold enhancement upon TonB engagement; PDB: 6i96
Receptor binding affinity TonB-dependent transporter Siderophore uptake specificity

Fe(III) Selectivity Over Divalent Metals

Desferrioxamine B (the precursor to ferrioxamine B) exhibits an affinity constant for Fe(III) of 10³¹, compared with 10²² for Al(III) and only 10²–10¹⁴ for divalent metals including Zn²⁺, Cu²⁺, Ni²⁺, Mg²⁺, and Ca²⁺ [1]. This represents a selectivity ratio of approximately 10¹⁷- to 10²⁹-fold for Fe(III) over divalent physiological metals. In contrast, the synthetic chelator EDTA exhibits a conditional stability constant for Fe(III) of log K = 8.6 at pH 8, whereas desferrioxamine B achieves log K = 30.6 (corresponding to approximately 10²²-fold greater affinity) [2][3]. The bidentate oral chelator deferiprone requires three molecules to bind one Fe(III) ion, whereas desferrioxamine B binds Fe(III) in a 1:1 stoichiometry through its three pre-organized hydroxamate groups [1].

Fe(III) Selectivity
Class-level
K_Fe(III) = 10³¹; ~10¹⁷–10²⁹-fold over divalent metals
Supports metal-selective sensor and chelation research context
Compared with EDTA log K ≈ 8.6 at pH 8; 1:1 Fe(III) stoichiometry
Metal selectivity Iron chelation specificity Therapeutic chelator comparison

Selective Growth Substrate for Salmonella Detection

The utilization of ferrioxamines (B, E, and G) as sole iron sources is a metabolic trait that distinguishes Salmonella enterica serotypes Typhimurium and Enteritidis from a range of related enteric bacteria, most notably Escherichia coli, which cannot utilize ferrioxamine-bound iron for growth [1]. This differential phenotype is mediated by the FoxA receptor encoded by the Fur-repressible foxA gene, which is present in Salmonella subspecies I, II, and IIIb but absent from E. coli and other subspecies [1]. Ferrioxamine supplements have therefore been incorporated into pre-enrichment and selection media to increase the growth rate of target Salmonella serotypes while maintaining selectivity against competing flora [1].

Salmonella Selective Growth
Data to verify
FoxA-dependent growth in S. enterica; no growth in E. coli
Reported selective enrichment context; source-specific review advised
Transposon mutagenesis data; cross-feeding bioassay context
Selective enrichment Salmonella detection Food safety microbiology

Metabolic Fate and Pharmacokinetic Tracing

Following administration of desferrioxamine mesylate (Desferal) to patients with hereditary hemochromatosis, three iron-containing fractions are detectable in 24-hour urine by reverse-phase HPLC with virtually identical visible absorption spectra (λ_max ≈ 430 nm) [1]. Fast atom bombardment mass spectrometry (FAB-MS) identified these as: ferrioxamine (FOA, m/z 614, Mr 613), metabolite I (FOA-MI, m/z 629, Mr 628, consistent with deamination and oxidation of the terminal amine), and metabolite II (FOA-MII, m/z 601, Mr 600, consistent with β-oxidative loss of C₂H₄ from FOA-MI) [1]. The quantitative distribution in 12-hour urine samples under therapeutic subcutaneous infusion was: FOA-MI 58.4 ± 4.7%, FOA 33.2 ± 4.9%, and FOA-MII 8.4 ± 1.7% (arithmetic mean ± SD, n = 10) [1].

Metabolite Profiling
Method context
Three Fe-chelate species resolved: FOA (m/z 614), FOA-MI (m/z 629), FOA-MII (m/z 601)
Supports bioanalytical metabolite profiling research context
HPLC with FAB-MS; reported relative abundances in human urine research matrix
Pharmacokinetic profiling HPLC-MS metabolite identification Chelation therapy monitoring

Best-Fit Research and Industrial Application Scenarios


Structural Biology of TonB-Dependent Transport

The FoxA-ferrioxamine B complex is one of the few TonB-dependent transporter systems for which ternary crystal structures (transporter–siderophore–TonB) have been solved at atomic resolution, with a Kd of 6.6 ± 1.2 nM in the fully engaged state [1]. Researchers studying the mechanistics of outer membrane transport should select ferrioxamine B over ferrichrome or coprogen when FoxA-specific signal transduction (via the N-terminal signalling domain) or TonB-dependent two-step binding mechanisms are the object of investigation, as the structural biology and biophysics of this system are uniquely characterized [1].

Salmonella-Selective Enrichment Media

Ferrioxamine B (and its congeners E and G) should be the iron source of choice when formulating selective pre-enrichment media for Salmonella detection in food, environmental, or clinical samples. The FoxA-dependent utilization pathway is present in S. enterica but absent from E. coli, enabling growth promotion of the target pathogen while suppressing competitor flora [2]. This receptor-mediated selectivity has been validated by transposon mutagenesis and cross-feeding bioassays and cannot be achieved with generic iron chelators such as EDTA, deferiprone, or deferasirox, which lack species-specific transporter recognition [2].

Thermally Stressed Siderophore Formulation

For applications requiring heat sterilization, elevated-temperature processing, or thermal stress testing of siderophore-based products, ferrioxamine B should be selected over desferrioxamine B (the free ligand). The iron-chelated form remains structurally intact at 105°C, whereas DFOB begins to decompose at this temperature, with differential stability attributed to the rigid intramolecular hydrogen-bond network of the ferric complex [3]. This stability window is critical for formulation scientists developing heat-stable siderophore conjugates, immobilized metal-affinity matrices, or sterilized siderophore-supplemented microbiological media [3].

Bioanalytical Method Development for Chelation Monitoring

Clinical pharmacokinetic studies of desferrioxamine therapy should employ the established HPLC-MS methodology that resolves three iron-containing species—FOA (m/z 614), FOA-MI (m/z 629), and FOA-MII (m/z 601)—with defined relative abundances (58.4%, 33.2%, and 8.4% respectively) [4]. This three-peak signature, validated against atomic absorption spectrometry, provides a compound-specific analytical fingerprint for quantifying chelation efficacy that is not available for deferiprone or deferasirox, whose iron complexes lack the hexadentate chelating integrity of the ferrioxamine scaffold and do not yield analogous HPLC-resolved iron-chelate metabolite profiles [4].

Application
Selection Property
Validation Focus
TonB-dependent transporter structural biology
Atomic-resolution FoxA ternary complex structure
Two-step binding mechanism and signalling domain review
Salmonella-selective enrichment research
FoxA-dependent species-specific uptake pathway
Selective growth promotion validation in mixed-flora samples
Heat-stable siderophore formulation research
Thermal stability window over free-ligand DFOB
Sterilization-compatible processing endpoint review
Bioanalytical chelation monitoring research
HPLC-MS multi-species iron-chelate profiling
Metabolite-specific quantification in research matrices
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